1,2-Dimethyl-4-(trifluoromethyl)-1h-imidazole
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Overview
Description
1,2-Dimethyl-4-(trifluoromethyl)-1h-imidazole is a fluorinated imidazole derivative. Imidazoles are a class of heterocyclic compounds that play a crucial role in various biological and chemical processes.
Preparation Methods
The synthesis of 1,2-Dimethyl-4-(trifluoromethyl)-1h-imidazole can be achieved through several methods. One notable method involves the phototransposition of 1,5-dimethyl-3-(trifluoromethyl)pyrazole, which yields this compound in a 41% yield . This process involves the irradiation of the pyrazole compound, leading to the formation of the desired imidazole derivative. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.
Chemical Reactions Analysis
1,2-Dimethyl-4-(trifluoromethyl)-1h-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic or electrophilic reagents. Common reagents used in these reactions include trifluoroacetic acid, alkyl trifluoroacetates, and various catalysts such as copper and palladium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dimethyl-4-(trifluoromethyl)-1h-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-4-(trifluoromethyl)-1h-imidazole involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1,2-Dimethyl-4-(trifluoromethyl)-1h-imidazole can be compared with other fluorinated imidazoles and benzimidazoles. Similar compounds include:
1,5-Dimethyl-3-(trifluoromethyl)pyrazole: A precursor in the synthesis of this compound.
2-Trifluoromethyl-4,5-dicyanoimidazole: Used in lithium battery technology.
Fluoroalkyl-derivatized imidazolium-based ionic liquids: Important in material science and green chemistry. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a variety of specialized applications.
Properties
Molecular Formula |
C6H7F3N2 |
---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
1,2-dimethyl-4-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C6H7F3N2/c1-4-10-5(3-11(4)2)6(7,8)9/h3H,1-2H3 |
InChI Key |
XPSDNHHUPMBSKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)C(F)(F)F |
Origin of Product |
United States |
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